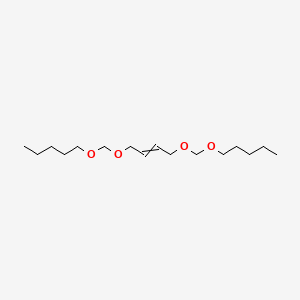
6,8,13,15-Tetraoxaicos-10-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8,13,15-Tetraoxaicos-10-ene is an organic compound characterized by the presence of multiple oxygen atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,13,15-Tetraoxaicos-10-ene typically involves multi-step organic reactions. One common method includes the use of cyclization reactions where precursors containing oxygen atoms are subjected to specific catalysts and reaction conditions to form the desired compound. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the compound. The use of advanced purification techniques, such as chromatography, is also common to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6,8,13,15-Tetraoxaicos-10-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can participate in substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
6,8,13,15-Tetraoxaicos-10-ene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6,8,13,15-Tetraoxaicos-10-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(10E)-4,8,13,17-tetraazaicos-10-ene: This compound shares a similar structural framework but contains nitrogen atoms instead of oxygen.
Dechlorogriseofulvin: Another compound with a complex structure and multiple functional groups.
Uniqueness
6,8,13,15-Tetraoxaicos-10-ene is unique due to its specific arrangement of oxygen atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications that require specific chemical functionalities.
Properties
CAS No. |
21962-22-1 |
|---|---|
Molecular Formula |
C16H32O4 |
Molecular Weight |
288.42 g/mol |
IUPAC Name |
1-[4-(pentoxymethoxy)but-2-enoxymethoxy]pentane |
InChI |
InChI=1S/C16H32O4/c1-3-5-7-11-17-15-19-13-9-10-14-20-16-18-12-8-6-4-2/h9-10H,3-8,11-16H2,1-2H3 |
InChI Key |
DQILRULWSPROMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCOCC=CCOCOCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















